molecular formula C8H5BrF3NO B14863581 2-Acetyl-4-trifluoromethyl-6-bromopyridine

2-Acetyl-4-trifluoromethyl-6-bromopyridine

Cat. No.: B14863581
M. Wt: 268.03 g/mol
InChI Key: QYTVCNFAMKDREW-UHFFFAOYSA-N
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Description

1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position of the pyridine ring, with an ethanone group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE typically involves the bromination of 4-(trifluoromethyl)pyridine followed by the introduction of the ethanone group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position. Subsequent steps may involve the use of organometallic reagents to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted pyridines
  • Carboxylic acids
  • Alcohols
  • Biaryl compounds

Scientific Research Applications

1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide
  • 1-Bromo-4-fluorobutane

Comparison: 1-[6-BROMO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHANONE is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological efficacy, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[6-bromo-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(8(10,11)12)3-7(9)13-6/h2-3H,1H3

InChI Key

QYTVCNFAMKDREW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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